molecular formula C17H17N3O B6345650 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354920-73-2

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345650
CAS RN: 1354920-73-2
M. Wt: 279.34 g/mol
InChI Key: VDQYMSHMUJZNJJ-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one (abbreviated as 2-AB5M4MDI) is a synthetic compound that has recently been studied for its potential applications in a variety of scientific research areas. This compound has a unique molecular structure and is composed of two amino groups, a benzyl group, a 4-methylphenyl group, and a 4,5-dihydro-1H-imidazol-4-one group. It has been studied for its ability to interact with proteins and other compounds, as well as its potential to act as a catalyst in biochemical reactions.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has been studied for its potential applications in a variety of scientific research areas. It has been studied for its ability to interact with proteins and other compounds, as well as its potential to act as a catalyst in biochemical reactions. It has also been studied for its ability to act as an inhibitor of certain enzymes, and as a potential therapeutic agent for certain diseases. In addition, it has been studied for its potential applications in drug delivery, as a potential anti-cancer agent, and as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is still not fully understood. However, it is believed that the compound acts by binding to certain proteins and other molecules, and by acting as a catalyst in biochemical reactions. It is also believed that the compound may act as an inhibitor of certain enzymes, and as a potential therapeutic agent for certain diseases.
Biochemical and Physiological Effects
2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with proteins and other molecules, and to act as a catalyst in biochemical reactions. In addition, it has been studied for its potential effects on cell growth and differentiation, as well as its potential to act as an inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one in laboratory experiments offers several advantages. First, the compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Second, it is relatively non-toxic and has been shown to have low toxicity in laboratory animals. Finally, it has been studied for its ability to interact with proteins and other molecules, and to act as a catalyst in biochemical reactions.
The use of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one in laboratory experiments also has some limitations. First, the compound is relatively expensive to synthesize. Second, it is relatively unstable in organic solvents. Finally, it has a relatively short half-life in aqueous solutions and is rapidly metabolized in the body.

Future Directions

The potential future directions for the use of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one include its use as a potential therapeutic agent for certain diseases, as an inhibitor of certain enzymes, and as a potential anti-cancer agent. In addition, it could be studied for its potential applications in drug delivery, as a potential therapeutic agent for neurodegenerative diseases, and as a potential therapeutic agent for other diseases. Finally, it could be studied for its potential applications in biotechnology, such as gene therapy, and as a potential therapeutic agent for other medical conditions.

Synthesis Methods

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized through a variety of methods. One method involves the reaction of 4-methylphenol and ethylbenzene with an anhydrous acid catalyst in an aqueous solution. This reaction produces a mixture of the desired compound and a number of by-products. The mixture is then purified using a variety of techniques, such as column chromatography, to isolate the desired compound. The compound can also be synthesized using a condensation reaction between an amine and an aldehyde in an aqueous solution. This reaction produces a mixture of the desired compound and a number of by-products, which can then be purified using various techniques.

properties

IUPAC Name

2-amino-4-benzyl-4-(4-methylphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)17(15(21)19-16(18)20-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQYMSHMUJZNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one

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